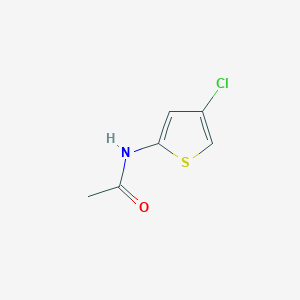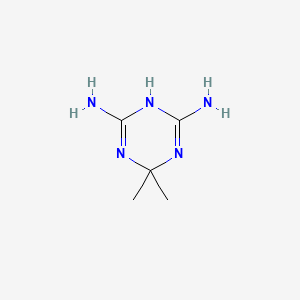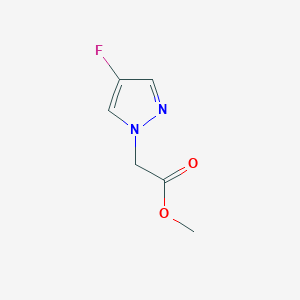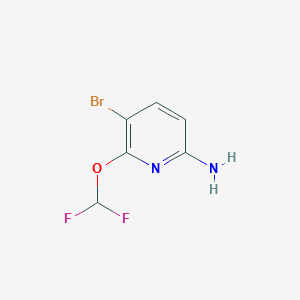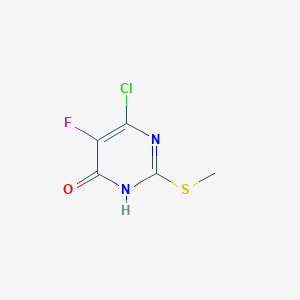
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of bromine and methylamino groups, which impart unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione typically involves the bromination of anthraquinone derivatives followed by the introduction of methylamino groups. One common method involves the bromination of 1,8-dihydroxyanthraquinone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then reacted with methylamine to introduce the methylamino groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient production. The use of advanced catalytic systems and purification techniques is essential to obtain the desired product with minimal impurities .
Analyse Des Réactions Chimiques
Types of Reactions
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .
Applications De Recherche Scientifique
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can interfere with cellular processes by inhibiting enzyme activity or altering signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione
- 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
- 1,4-Dibromo-9,10-anthraquinone
- 1,5-Dibromo-9,10-anthraquinone
Uniqueness
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is unique due to the presence of both bromine and methylamino groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Propriétés
Numéro CAS |
62062-72-0 |
|---|---|
Formule moléculaire |
C16H12Br2N2O2 |
Poids moléculaire |
424.09 g/mol |
Nom IUPAC |
1,8-dibromo-4,5-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12Br2N2O2/c1-19-9-5-3-7(17)11-13(9)16(22)14-10(20-2)6-4-8(18)12(14)15(11)21/h3-6,19-20H,1-2H3 |
Clé InChI |
DHHMIZCURSKKQM-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)NC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


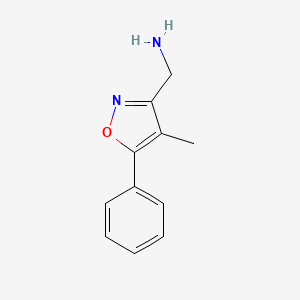
![[2-(2,2-dimethyl-3-oxo-4H-quinoxalin-1-yl)-2-oxoethyl] 4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzoate](/img/structure/B13136357.png)
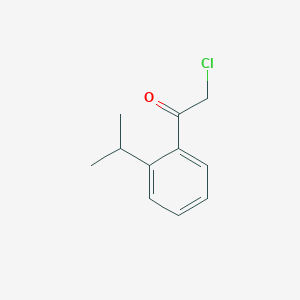

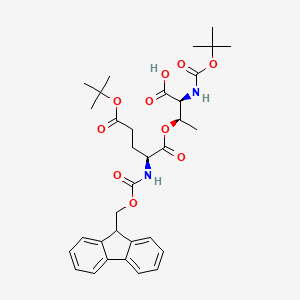
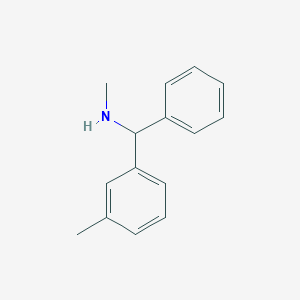

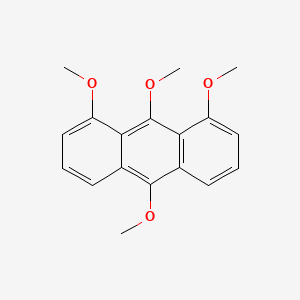
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)
